4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone
Description
Historical Development of Arylpiperazine Derivatives
Arylpiperazine derivatives have been integral to medicinal chemistry since the mid-20th century, particularly in central nervous system (CNS) drug development. The structural flexibility of the arylpiperazine scaffold—comprising an aromatic ring linked to a piperazine moiety—has enabled its use in designing ligands for serotonin and dopamine receptors. Early breakthroughs include antipsychotics like aripiprazole and anxiolytics like buspirone , which established the pharmacophoric importance of the N-arylpiperazine group. The compound 4-(2-methoxyphenyl)piperazinyl 4-nitrophenyl ketone emerged from iterative optimization of this scaffold, where substitutions at the aromatic and ketone groups were explored to enhance receptor affinity and metabolic stability.
Synthetic routes for arylpiperazines evolved alongside these discoveries. For example, nucleophilic aromatic substitution (SNAr) reactions between halopyridines and piperazines became a cornerstone method, as seen in the synthesis of Palbociclib and Ribociclib. Later advancements incorporated transition metal-free protocols using bases like lithium bis(trimethylsilyl)amide (LiHMDS) to improve yields and reduce catalyst residues. These methodologies directly informed the synthesis of This compound , where the ketone linkage between the arylpiperazine and nitrophenyl groups was achieved via acylative coupling.
Significance in Medicinal Chemistry Research
The structural features of This compound make it a valuable intermediate in drug discovery. The 2-methoxyphenyl group enhances π-π stacking interactions with aromatic residues in receptor binding pockets, while the nitrophenyl ketone moiety introduces electron-withdrawing effects that stabilize the molecule during metabolic processes. This compound has been utilized in synthesizing derivatives targeting serotonin receptors (e.g., 5-HT~1A~, 5-HT~2A~), which are implicated in neuropsychiatric disorders such as autism spectrum disorder (ASD) and psychosis.
Recent studies highlight its role in optimizing pharmacokinetic properties. For instance, the ketone group facilitates hydrogen bonding with Asp3.32 in the 5-HT~1A~ receptor, a critical interaction for agonist activity. Additionally, the nitrophenyl substituent improves oxidative stability, addressing challenges associated with arylpiperazine metabolism in hepatic systems.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~18~H~19~N~3~O~4~ | |
| Molecular Weight | 341.36 g/mol | |
| Predicted Boiling Point | 559.6 ± 50.0 °C | |
| Density | 1.285 ± 0.06 g/cm³ | |
| pKa | 1.84 ± 0.10 |
Current Research Landscape and Knowledge Gaps
Current research on This compound focuses on its applications in multitarget drug design. For example, derivatives incorporating antioxidant moieties (e.g., 2-methyl-2H-benzo[b]oxazin-3(4H)-one) have shown dual activity at serotonin receptors and free radical scavenging, addressing oxidative stress in ASD. However, challenges persist in achieving metabolic stability; most analogs exhibit rapid hepatic clearance due to N-dealkylation of the piperazine ring.
A significant knowledge gap lies in the stereoelectronic effects of the nitrophenyl group. While its electron-withdrawing nature enhances stability, it may reduce bioavailability by increasing molecular polarity. Computational studies suggest that replacing the nitro group with bioisosteres like cyano or trifluoromethyl could balance these properties, but experimental validation remains limited. Furthermore, the compound’s potential in non-CNS applications, such as oncology, is underexplored despite evidence that arylpiperazines modulate cancer cell proliferation.
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-17-5-3-2-4-16(17)19-10-12-20(13-11-19)18(22)14-6-8-15(9-7-14)21(23)24/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSWBJKSKBKROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
Modern protocols employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 4-nitrobenzoic acid for direct reaction with 1-(2-methoxyphenyl)piperazine. This method avoids handling corrosive acid chlorides.
Representative Procedure:
- Activation of carboxylic acid: 4-Nitrobenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dichloromethane (DCM) under nitrogen.
- Addition of piperazine: 1-(2-Methoxyphenyl)piperazine (1.0 equiv) and triethylamine (2.0 equiv) are added, and the reaction is stirred for 24 hours at 25°C.
- Purification: The product is isolated via aqueous work-up (NaHCO₃ wash) and recrystallized from methanol.
Key Advantages:
Limitations:
Comparative Analysis of Synthetic Routes
The table below contrasts the two methods based on yield, scalability, and practicality:
Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents like DCM or THF enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (e.g., toluene) reduce side reactions but slow acyl transfer.
Base Selection
Triethylamine outperforms weaker bases (e.g., pyridine) in scavenging HCl, preventing protonation of the piperazine nucleophile.
Temperature Control
Exothermic acylation necessitates cooling (0–5°C) to suppress dimerization or decomposition.
Characterization and Validation
Successful synthesis is confirmed through:
- ¹H NMR: Aromatic protons at δ 7.8–8.2 ppm (nitrophenyl) and δ 6.8–7.3 ppm (methoxyphenyl).
- IR Spectroscopy: Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂).
- Mass Spectrometry: Molecular ion peak at m/z 341.4 [M+H]⁺.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes the acid chloride route due to lower reagent costs. Continuous flow reactors improve safety and efficiency by minimizing exposure to corrosive intermediates.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(2-hydroxyphenyl)piperazinyl 4-nitrophenyl ketone.
Reduction: Formation of 4-(2-methoxyphenyl)piperazinyl 4-aminophenyl ketone.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors, particularly in the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The binding affinity and selectivity of the compound for these receptors are crucial for its pharmacological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone with related piperazinyl ketones:
Key Observations :
- Lipophilicity : Trimethoxy-substituted analogs (e.g., CAS 17766-70-0) exhibit higher lipophilicity, which may influence blood-brain barrier penetration .
- Toxicity : Pyridyl-substituted derivatives (e.g., CAS 17766-79-9) show moderate intraperitoneal toxicity, suggesting similar piperazinyl ketones require careful handling .
Pharmacological and Toxicological Profiles
- Imaging Agents : Analogs like trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl] ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane) carboxamide highlight the role of methoxyphenyl-piperazine derivatives in 5-HT1A receptor imaging .
- Toxicity: Compounds with pyridyl or trimethoxy groups emit toxic NOx fumes upon decomposition, a hazard shared with nitro-containing derivatives .
- Metabolic Stability : Bulky substituents (e.g., tert-butyl in CAS 260442-74-8) may reduce enzymatic degradation, extending half-life compared to nitro-substituted analogs .
Biological Activity
4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone is a compound belonging to the class of arylpiperazine derivatives. These compounds are recognized for their diverse pharmacological activities, particularly as ligands for various receptors in the central nervous system. The unique structure of this compound, featuring a piperazine ring substituted with a 2-methoxyphenyl group and a 4-nitrophenyl ketone group, contributes to its distinct chemical properties and biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This formula indicates the presence of two nitrogen atoms, which are characteristic of piperazine derivatives, along with functional groups that enhance its biological activity.
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are known to mediate various physiological responses, including vasoconstriction and smooth muscle contraction. The compound interacts with α1-ARs, influencing the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. This interaction suggests potential therapeutic applications in managing conditions associated with these systems, such as hypertension and benign prostatic hyperplasia .
Pharmacological Profile
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Piperazine derivatives have been noted for their antimicrobial properties, with some studies showing effective inhibition against various bacterial strains .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer activity, although specific IC50 values and mechanisms are still under investigation .
- Psychotropic Effects : Given its interaction with central nervous system receptors, there is potential for this compound to exhibit anti-psychotic effects, similar to other piperazine derivatives .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Below are summarized findings from key research articles:
| Study | Findings |
|---|---|
| Chaudhary et al. (2006) | Reviewed various piperazine derivatives demonstrating anti-bacterial and anti-malarial properties. |
| Elliott (2011) | Discussed the general pharmacological activities of piperazine derivatives, highlighting their receptor interactions. |
| Kharb (2012) | Focused on the antimicrobial activities of specific piperazine compounds, noting significant efficacy against standard pathogens. |
| Lu (2007) | Identified N-(4-nitrophenyl)piperazine's role in potassium channel control, suggesting broader implications for cardiovascular health. |
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Initial findings suggest:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Distribution : It likely distributes widely throughout body tissues due to its ability to cross the blood-brain barrier.
- Metabolism : Metabolic pathways involving oxidation and reduction reactions have been identified; for instance, the methoxy group can be oxidized to a hydroxyl group .
- Excretion : Primarily through renal pathways after undergoing phase I and phase II metabolic transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
